molecular formula C₁₇H₂₃NO₇ B1139862 N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine CAS No. 188666-34-4

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine

Cat. No. B1139862
CAS RN: 188666-34-4
M. Wt: 353.37
InChI Key:
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Description

N-acetyl-D-galactosamine and its derivatives play crucial roles in biochemical processes and have applications in the synthesis of complex molecules. The focus here is on understanding the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of a specific derivative: N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine.

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes that include protection and deprotection strategies, along with specific reaction conditions to achieve the desired derivatives. For instance, the multigram synthesis of related compounds involves several steps from simple starting materials, achieving overall yields that highlight the efficiency of the synthetic route (Burk et al., 2015).

Scientific Research Applications

Synthesis and Derivatives

  • The compound is involved in the synthesis of various carbohydrate derivatives, including those that are key in understanding carbohydrate-protein interactions and the development of glycoconjugates. For example, derivatives of D-galactosamine, to which N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine is closely related, have been synthesized for studies on lectin binding and glycoprotein mimics (Jeanloz & Stoffyn, 1954).

Biochemical Applications

  • Carbohydrate derivatives similar to N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine are used in biochemical studies, such as those exploring the interaction between carbohydrates and proteins like lectins. These studies help elucidate the roles of specific carbohydrate moieties in biological recognition processes, which is crucial for understanding cell-cell communication, microbial pathogenesis, and immune responses (Jordan, Bassett, & Redwood, 1977).

Methodological Development

  • Research involving compounds like N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine often leads to the development of new synthetic methodologies. These advancements enable the creation of complex carbohydrate structures that are difficult to obtain from natural sources, furthering the field of synthetic carbohydrate chemistry (Hill & Hough, 1968).

properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO7/c1-9(19)18-13-14(20)15-12(24-17(13)22-3)8-23-16(25-15)10-4-6-11(21-2)7-5-10/h4-7,12-17,20H,8H2,1-3H3,(H,18,19)/t12-,13-,14-,15+,16?,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXAGUXLANKRHQ-DRNSISSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

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